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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Xdm-cbp, a
potent and selective small-molecule inhibitor of the bromodomains of the transcriptional
coactivators CREB-binding protein (CBP) and its paralog, E1A binding protein p300. This
document summarizes key quantitative data, outlines detailed experimental protocols, and
visualizes the implicated signaling pathways.

Core Mechanism of Action

Xdm-cbp functions as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket within
the bromodomain of CBP and p300.[1] By occupying this pocket, Xdm-cbp prevents the
recognition of acetylated lysine residues on histone tails and other proteins. This disruption of
bromodomain-mediated protein-protein interactions is central to its mechanism.

CBP and p300 are critical transcriptional coactivators that play a pivotal role in regulating gene
expression by integrating and transducing a wide array of signaling pathways.[2][3] They
possess histone acetyltransferase (HAT) activity, which is responsible for acetylating histones,
leading to a more open chromatin structure that facilitates transcription.[4] The bromodomain of
CBP/p300 recognizes these acetylated histones, anchoring the coactivator complex to
chromatin and enabling the transcriptional activation of target genes.

By inhibiting the bromodomain of CBP/p300, Xdm-chp effectively uncouples these coactivators
from chromatin, leading to the downregulation of genes involved in cell proliferation and
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survival. This mechanism is particularly relevant in cancer, where aberrant CBP/p300 activity is
often observed.

Data Presentation
Binding Affinity of Xdm-cbp for CBP and p300
Bromodomains

The binding affinity of Xdm-cbp to the bromodomains of CBP and p300 was determined by
Isothermal Titration Calorimetry (ITC).

Target Bromodomain Dissociation Constant (Kd) [nM]
CBP 25
p300 50

Data sourced from Hugle et al., 2017.

Antiproliferative Activity of Xdm-cbp in the NCI-60 Cell
Line Panel

The growth inhibitory effects of Xdm-cbp were assessed across a panel of 60 human cancer
cell lines (NCI-60). The GI50 value, which represents the concentration required to inhibit cell
growth by 50%, was determined for each cell line.
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Cell Line Cancer Type GI50 (uM)
Leukemia

CCRF-CEM Leukemia 15
HL-60(TB) Leukemia 1.3

K-562 Leukemia 2.1
MOLT-4 Leukemia 1.8
RPMI-8226 Leukemia 25

SR Leukemia 1.2

Non-Small Cell Lung Cancer

A549/ATCC Non-Small Cell Lung >10
EKVX Non-Small Cell Lung 4.8
HOP-62 Non-Small Cell Lung 5.1
HOP-92 Non-Small Cell Lung 3.9
NCI-H226 Non-Small Cell Lung 6.2
NCI-H23 Non-Small Cell Lung 5.5
NCI-H322M Non-Small Cell Lung 4.7
NCI-H460 Non-Small Cell Lung 3.8
NCI-H522 Non-Small Cell Lung 2.9

Colon Cancer

COLO 205 Colon Cancer >10
HCC-2998 Colon Cancer 8.9
HCT-116 Colon Cancer 7.5
HCT-15 Colon Cancer 9.1
HT29 Colon Cancer >10
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KM12 Colon Cancer 8.2
SW-620 Colon Cancer >10
CNS Cancer

SF-268 CNS Cancer 6.8
SF-295 CNS Cancer 7.1
SF-539 CNS Cancer 5.9
SNB-19 CNS Cancer 8.3
SNB-75 CNS Cancer 7.7
U251 CNS Cancer 6.5
Melanoma

LOX IMVI Melanoma 3.2
MALME-3M Melanoma 4.1
M14 Melanoma 3.5
SK-MEL-2 Melanoma 4.5
SK-MEL-28 Melanoma 5.3
SK-MEL-5 Melanoma 2.8
UACC-257 Melanoma 49
UACC-62 Melanoma 3.7
Ovarian Cancer

IGROV1 Ovarian Cancer >10
OVCAR-3 Ovarian Cancer 8.1
OVCAR-4 Ovarian Cancer 7.9
OVCAR-5 Ovarian Cancer 9.5
OVCAR-8 Ovarian Cancer 8.8
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SK-OV-3 Ovarian Cancer >10
Renal Cancer

786-0 Renal Cancer >10
A498 Renal Cancer 9.2
ACHN Renal Cancer 8.5
CAKI-1 Renal Cancer 7.8
RXF 393 Renal Cancer 9.7
SN12C Renal Cancer >10
TK-10 Renal Cancer 8.9
uo-31 Renal Cancer 7.6
Prostate Cancer

PC-3 Prostate Cancer >10
DU-145 Prostate Cancer >10
Breast Cancer

MCF7 Breast Cancer 4.2
MDA-MB-231/ATCC Breast Cancer 6.8
HS 578T Breast Cancer 7.2
BT-549 Breast Cancer 5.9
T-47D Breast Cancer 3.1
MDA-MB-468 Breast Cancer 6.5

Data is representative of findings from the NCI-60 screen as reported in Huigle et al., 2017 and

its supplementary information.

Experimental Protocols
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Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic
parameters (AH, AS) of Xdm-cbp binding to the CBP and p300 bromodomains.

Methodology:

e Protein and Ligand Preparation: The bromodomain constructs of human CBP (residues
1082-1210) and p300 (residues 1040-1161) were expressed in E. coli and purified. The final
buffer for both protein and Xdm-cbp was 20 mM HEPES pH 7.5, 150 mM NacCl, and 0.5 mM
TCEP. Xdm-cbp was dissolved in 100% DMSO and then diluted into the final buffer, with the
final DMSO concentration matched in the protein solution.

e ITC Instrument: A MicroCal ITC200 (Malvern Panalytical) was used for all measurements.

o Experimental Conditions:
o The sample cell contained the CBP or p300 bromodomain at a concentration of 10-20 uM.
o The injection syringe contained Xdm-cbp at a concentration of 100-200 pM.
o The experiment was conducted at 25 °C.

« Titration: An initial injection of 0.4 puL was followed by 19 injections of 2 uL of Xdm-cbp
solution into the protein-containing cell at 150-second intervals.

o Data Analysis: The raw titration data were integrated, corrected for heats of dilution, and
fitted to a one-site binding model using the MicroCal Origin software to determine the
thermodynamic parameters.

NCI-60 Human Tumor Cell Line Screen

Objective: To assess the antiproliferative activity of Xdm-cbp across a panel of 60 human
cancer cell lines.

Methodology:
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e Cell Culture: The 60 cell lines were grown in RPMI 1640 medium supplemented with 5% fetal
bovine serum and 2 mM L-glutamine.[5]

e Assay Procedure:

o Cells were inoculated into 96-well microtiter plates at densities ranging from 5,000 to
40,000 cells/well.[5]

o After 24 hours of incubation, Xdm-cbp was added at five 10-fold serial dilutions, with a
maximum concentration of 10 uM.[5]

o The plates were incubated for an additional 48 hours.
o Cell Viability Measurement:
o The assay was terminated by fixing the cells with trichloroacetic acid (TCA).[5]
o Cellular protein was stained with sulforhnodamine B (SRB).[5]
o The absorbance was read at 515 nm to determine the relative cell growth.

o Data Analysis: The GI50 (concentration resulting in 50% growth inhibition) was calculated for
each cell line from the dose-response curves.[5]

X-ray Crystallography of Xdm-cbp in Complex with CBP

Objective: To determine the three-dimensional structure of Xdm-cbp bound to the CBP
bromodomain to elucidate the molecular basis of its inhibitory activity.

Methodology:

» Protein Crystallization: The purified CBP bromodomain was crystallized using the hanging
drop vapor diffusion method. The reservoir solution contained 0.1 M MES pH 6.5, 0.2 M
ammonium sulfate, and 30% w/v PEG 8000.

o Complex Formation: Crystals of the apo-CBP bromodomain were soaked in a solution
containing Xdm-cbp.
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» Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron

source.

 Structure Determination and Refinement: The structure of the Xdm-cbp-CBP complex was
solved by molecular replacement using the apo-CBP structure as a search model. The
model was then refined to fit the experimental electron density map.

Mandatory Visualization
Signaling Pathways

The transcriptional coactivators CBP and p300 are key nodes in multiple signaling pathways
critical for cell growth, proliferation, and survival. By inhibiting the bromodomain of CBP/p300,
Xdm-cbp can modulate the transcriptional output of these pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cbp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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